molecular formula C12H15ClN2O B1400176 N-(3-Chlorophenethyl)azetidine-3-carboxamide CAS No. 1482784-91-7

N-(3-Chlorophenethyl)azetidine-3-carboxamide

Cat. No. B1400176
CAS RN: 1482784-91-7
M. Wt: 238.71 g/mol
InChI Key: DQMWBOZIWQUVPT-UHFFFAOYSA-N
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Description

“N-(3-Chlorophenethyl)azetidine-3-carboxamide” is a chemical compound . It is related to Azetidine-3-carboxamide , which is a solid form of azetidine .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a ring strain of approx. 25.4 kcal/mol .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, including compounds related to N-(3-Chlorophenethyl)azetidine-3-carboxamide. These compounds were evaluated for their in-vitro antioxidant activity, showing moderate to significant effects compared to ascorbic acid (Nagavolu et al., 2017).

Antibacterial and Antifungal Activities

Samadhiya et al. (2013) synthesized azetidine derivatives of 2-amino-5-nitrothiazole and assessed their antibacterial and antifungal activities. They found that some compounds in this series demonstrated significant activities against selected bacteria and fungi (Samadhiya et al., 2013).

Preparation of Azetidine Derivatives

Bauman and Duthaler (1988) explored the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines. This study provides insight into the chemical processes and synthetic schemes for creating azetidine-related compounds (Bauman & Duthaler, 1988).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. Their findings indicate that the 2-azetidinone skeleton holds promise as a CNS active agent (Thomas et al., 2016).

Ion Uptake and Release in Plants

A study by Pitman et al. (1977) used Azetidine 2-carboxylic acid, a related compound, to investigate the relationship between protein synthesis and ion transport in plants. This research highlights the potential of azetidine derivatives in studying plant physiology (Pitman et al., 1977).

Photocyclization of Amides

Maruyama et al. (1980) conducted a study on the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, leading to the synthesis of azetidine-2,4-diones. This provides a method for creating azetidine-based compounds with potential scientific applications (Maruyama et al., 1980).

Safety And Hazards

Azetidine is somewhat a strong base and combustible . It is labeled with the signal word “Danger” and has hazard statements H225, H314 .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-2-9(6-11)4-5-15-12(16)10-7-14-8-10/h1-3,6,10,14H,4-5,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWBOZIWQUVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenethyl)azetidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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